molecular formula C16H13ClN4O B2586230 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 94206-97-0

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2586230
CAS No.: 94206-97-0
M. Wt: 312.76
InChI Key: VVUILPOWPABTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylhydrazine, methyl isocyanide, and phenyl isocyanate.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the triazole ring. This can be achieved through various methods, including the Huisgen 1,3-dipolar cycloaddition reaction.

    Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Common solvents used include dimethylformamide (DMF) and tetrahydrofuran (THF), while catalysts like copper(I) iodide may be employed to facilitate the reaction.

    Purification: After the cyclization reaction, the crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the synthesis process and optimizing reaction conditions to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. For example, nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

    Hydrolysis: Hydrolysis reactions involve the cleavage of chemical bonds by the addition of water. Acidic or basic hydrolysis can lead to the formation of carboxylic acids or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole: This compound shares the chlorophenyl group but differs in the heterocyclic ring structure. It may exhibit different chemical and biological properties.

    1-(4-chlorophenyl)-3-phenyl-1H-pyrazole: Another similar compound with a pyrazole ring instead of a triazole ring. The difference in ring structure can lead to variations in reactivity and biological activity.

    1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole: This compound lacks the carboxamide group, which may affect its chemical stability and biological interactions.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-5-3-2-4-6-13)19-20-21(11)14-9-7-12(17)8-10-14/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUILPOWPABTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.